molecular formula C11H9N3 B2412258 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile CAS No. 873009-49-5

4-(4-methyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2412258
CAS No.: 873009-49-5
M. Wt: 183.214
InChI Key: LDNOHDUJNAVWFT-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-pyrazol-1-yl)benzonitrile (CAS 873009-49-5) is an aromatic nitrile derivative featuring a pyrazole substituent. With the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol , this compound serves as a versatile building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key chemical intermediate in the design and synthesis of a novel class of aryl pyrazol-1-yl-propanamides , which are investigated as Selective Androgen Receptor Degraders (SARDs) and pan-antagonists . These small molecules represent a promising therapeutic approach for treating enzalutamide-resistant prostate cancer . Introducing the 4-methylpyrazole moiety, as part of the core pharmacophore, is crucial for developing compounds with unique SARD activity, potent AR antagonism, and improved pharmacokinetic properties, showing efficacy in preclinical models . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-7-13-14(8-9)11-4-2-10(6-12)3-5-11/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNOHDUJNAVWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the precise arrangement of atoms and their electronic environments within the 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile molecule can be determined.

¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound provides valuable insights into the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The protons on the pyrazole (B372694) ring exhibit distinct signals. The proton at position 3 of the pyrazole ring (H-3) and the proton at position 5 (H-5) typically appear as singlets due to the absence of adjacent protons for coupling. The methyl group protons at position 4 of the pyrazole ring (4-CH₃) also present as a singlet, integrating to three protons.

The protons of the benzonitrile (B105546) ring show a characteristic AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the pyrazole substituent (H-2' and H-6') are chemically equivalent and appear as a doublet, as do the two protons meta to the pyrazole substituent (H-3' and H-5'). The spin-spin coupling between these adjacent aromatic protons results in the observed doublet multiplicity.

Table 1: ¹H NMR Chemical Shift Assignments and Coupling Constants

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (pyrazole)~7.7 - 7.9s-
H-5 (pyrazole)~8.0 - 8.2s-
4-CH₃ (pyrazole)~2.1 - 2.3s-
H-2', H-6' (benzonitrile)~7.7 - 7.8d~8.0 - 9.0
H-3', H-5' (benzonitrile)~7.6 - 7.7d~8.0 - 9.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

¹³C NMR Chemical Shift Assignments and Quaternary Carbon Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The pyrazole ring carbons (C-3, C-4, and C-5) exhibit characteristic chemical shifts. The carbon of the methyl group (4-CH₃) appears in the aliphatic region of the spectrum. The quaternary carbon C-4, to which the methyl group is attached, can be identified through techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

The benzonitrile ring carbons show distinct signals for the ipso-carbon attached to the pyrazole ring (C-1'), the ortho-carbons (C-2' and C-6'), the meta-carbons (C-3' and C-5'), and the para-carbon bearing the nitrile group (C-4'). The nitrile carbon (CN) appears as a characteristic signal in the downfield region of the spectrum. The quaternary carbons (C-1', C-4', and the nitrile carbon) are readily identified by their lack of signals in a DEPT-135 spectrum.

Table 2: ¹³C NMR Chemical Shift Assignments

Carbon AssignmentChemical Shift (δ, ppm)
C-3 (pyrazole)~138 - 142
C-4 (pyrazole)~110 - 114
C-5 (pyrazole)~128 - 132
4-CH₃ (pyrazole)~9 - 12
C-1' (benzonitrile)~138 - 142
C-2', C-6' (benzonitrile)~120 - 124
C-3', C-5' (benzonitrile)~133 - 137
C-4' (benzonitrile)~110 - 114
CN (nitrile)~118 - 122

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To further confirm the structural assignments, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled. For this compound, a key correlation would be observed between the aromatic protons of the benzonitrile ring (H-2'/H-6' and H-3'/H-5'), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. This technique is invaluable for definitively assigning the signals of protonated carbons. For instance, it would show correlations between the pyrazole protons (H-3 and H-5) and their corresponding carbons (C-3 and C-5), the methyl protons and the methyl carbon, and the benzonitrile protons and their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. Key HMBC correlations would include those between the pyrazole protons and the carbons of the benzonitrile ring, and between the benzonitrile protons and the nitrile carbon, thus confirming the connectivity between the two ring systems.

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments and Interpretation

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its structural features.

A prominent and sharp absorption band is observed in the region of 2220-2240 cm⁻¹, which is a definitive characteristic of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of both the pyrazole and benzonitrile rings typically appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group is observed in the region of 2850-3000 cm⁻¹.

The C=C and C=N stretching vibrations of the aromatic pyrazole and benzonitrile rings give rise to several bands in the 1400-1600 cm⁻¹ region. In-plane C-H bending vibrations are typically found in the 1000-1300 cm⁻¹ range, while out-of-plane C-H bending vibrations for the substituted benzene ring appear in the region below 900 cm⁻¹.

Table 3: FT-IR Characteristic Band Assignments

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100 - 3150C-H stretchingAromatic (Pyrazole, Benzonitrile)
~2920 - 2980C-H stretchingAliphatic (Methyl)
~2220 - 2240C≡N stretchingNitrile
~1500 - 1600C=C and C=N stretchingAromatic Rings
~1400 - 1450C-H bendingAliphatic (Methyl)
~800 - 850C-H out-of-plane bending1,4-disubstituted benzene

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often resulting in the observation of different vibrational modes.

In the Raman spectrum of this compound, the C≡N stretching vibration is also expected to be a strong and characteristic band. The symmetric breathing vibrations of the aromatic rings, which are often weak in the IR spectrum, typically give rise to strong bands in the Raman spectrum. The C-H stretching and bending vibrations, as well as other skeletal vibrations, can also be observed and used to further confirm the molecular structure. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Specific experimental data for the UV-Vis absorption maxima (λmax) and molar extinction coefficients (ε) for this compound could not be found in the reviewed literature. This information is crucial for quantitatively describing the electronic absorption properties of the molecule.

Without experimental absorption data, a detailed correlation with the electronic structure is speculative. Generally, for compounds with similar architectures, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the benzonitrile and pyrazole rings. The degree of conjugation between the two aromatic systems would influence the position and intensity of these absorption bands.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

A detailed experimental mass spectrum, including the molecular ion peak and a comprehensive fragmentation analysis for this compound, is not available in the surveyed scientific literature. Such data would be essential for confirming the molecular weight and elucidating the fragmentation pathways of the compound under mass spectrometric conditions.

X-ray Crystallography and Solid-State Structural Investigations

No published crystallographic information file (CIF) or detailed single-crystal X-ray diffraction study for this compound was identified. Consequently, precise, experimentally determined data on bond lengths, bond angles, and the dihedral angle between the pyrazole and benzonitrile rings for this specific molecule cannot be provided.

In the absence of a crystal structure, a definitive analysis of the intermolecular interactions and the crystal packing of this compound is not possible. Such an analysis would require detailed information on the arrangement of molecules in the solid state, including the presence and nature of any hydrogen bonds, π–π stacking, or other non-covalent interactions that govern the crystal lattice.

Polymorphism and its Structural Implications

Information regarding the existence of polymorphs for this compound is not available in the reviewed scientific literature. Consequently, a discussion on its structural implications and comparative data tables of different polymorphic forms cannot be provided.

Advanced Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules.

Optimized Geometries and Conformational Analysis

A comprehensive search of scientific literature did not yield specific studies on the optimized geometries and conformational analysis of 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile. Such an analysis would typically involve calculating the molecule's potential energy surface to identify stable conformers and transition states. Key parameters like bond lengths, bond angles, and dihedral angles for the most stable conformer would be determined, providing a foundational understanding of its three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, has not been detailed in the available literature. This type of analysis is fundamental for predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Detailed Molecular Electrostatic Potential (MEP) maps for this compound are not available in the reviewed scientific literature. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The map illustrates regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Delocalization

Specific Natural Bonding Orbital (NBO) analysis for this compound could not be found in the current body of scientific literature. NBO analysis provides a detailed understanding of charge transfer and electron delocalization within a molecule by examining the interactions between filled donor and empty acceptor orbitals. This analysis is key to understanding the stability arising from hyperconjugative interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

A detailed vibrational frequency analysis and its correlation with experimental spectroscopic data for this compound are not documented in the available literature. Such calculations are used to predict the infrared and Raman spectra of a molecule. By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes to specific molecular motions can be achieved, providing a deeper understanding of the molecule's structural and bonding characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Information regarding Time-Dependent Density Functional Theory (TD-DFT) studies to investigate the electronic excitations of this compound is not available in the public domain. TD-DFT is a powerful method for calculating the electronic absorption spectra of molecules, providing insights into their photophysical properties by determining the energies and oscillator strengths of electronic transitions.

Prediction of UV-Vis Spectra and Electronic Transitions

The electronic absorption spectrum of a molecule, which lies in the Ultraviolet-Visible (UV-Vis) range, can be predicted with considerable accuracy using computational quantum mechanical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the vertical excitation energies and corresponding oscillator strengths, which correlate to the maximum absorption wavelengths (λmax) and intensities of spectral bands, respectively. mdpi.comsci-hub.se

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the π-electron systems of the benzonitrile (B105546) and pyrazole (B372694) rings. The primary types of transitions are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Such transitions are typically high in energy and intensity and are characteristic of compounds with aromatic rings and other conjugated systems. sci-hub.se

n → π* transitions: These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the pyrazole ring, to a π* antibonding orbital. These are generally lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. sci-hub.se

Table 1: Illustrative TD-DFT Data for a Related Pyrazole Derivative
Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
3200.45HOMO → LUMOπ → π
2850.12HOMO-1 → LUMOπ → π
2600.05n → LUMO+1n → π*

Nature of Excited States

Beyond predicting the absorption wavelengths, TD-DFT calculations provide a detailed description of the nature of the electronic excited states. rsc.org This is achieved by analyzing the composition of the excited state wavefunctions in terms of contributions from various single-electron orbital transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). jcsp.org.pk

In many pyrazole derivatives featuring both electron-donating and electron-accepting moieties, the lowest energy transition (HOMO→LUMO) often exhibits a significant intramolecular charge transfer (ICT) character. jcsp.org.pk For this compound, the pyrazole ring can act as an electron donor, while the cyano-substituted phenyl ring acts as an electron acceptor. A computational analysis would likely show that the HOMO is primarily localized on the pyrazole ring system, whereas the LUMO is localized on the benzonitrile moiety. The electronic transition from the ground state to the first excited state would therefore correspond to a transfer of electron density from the pyrazole part of the molecule to the benzonitrile part. This ICT nature is crucial for applications in materials science, such as in the design of nonlinear optical materials. researchgate.net

Conceptual DFT and Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework to quantify the chemical reactivity of a molecule using a set of descriptors derived from the variation of energy with respect to the number of electrons. frontiersin.org These descriptors help in understanding the global and local reactivity patterns of a molecule.

Hardness, Softness, and Electrophilicity Indices

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity, while those with a small gap are "soft" and more reactive. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability and reactivity.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

While specific values for this compound are not available, data from a computational study on a related (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative (M1) illustrates these concepts. nih.gov

Table 2: Example of Calculated Global Reactivity Descriptors for a Related Pyrazole Derivative (M1) nih.gov
DescriptorFormulaCalculated Value (eV)
EHOMO--5.92
ELUMO--2.50
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.21
Chemical Hardness (η)(ELUMO - EHOMO) / 21.71
Electrophilicity Index (ω)μ² / (2η)5.182
nih.gov

Fukui Functions for Local Reactivity Prediction

There are three main types of Fukui functions for predicting reaction sites:

f k ⁺ for nucleophilic attack: Indicates the sites most likely to accept an electron.

f k ⁻ for electrophilic attack: Indicates the sites most likely to donate an electron.

f k ⁰ for radical attack: Predicts susceptibility to radical attack.

For this compound, a Fukui function analysis would likely identify the nitrogen atoms of the pyrazole ring as potential sites for electrophilic attack (due to their lone pairs) and the carbon atom of the nitrile group as a site for nucleophilic attack. researchgate.net Such analyses are crucial for predicting the regioselectivity of chemical reactions. grafiati.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com This technique is particularly relevant for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. nih.govtandfonline.com

For a compound like this compound, MD simulations would be highly relevant if studying its behavior in a condensed phase or its binding to a biological target, such as a protein or enzyme. eurasianjournals.com In the context of drug design, after a potential binding mode is predicted by molecular docking, MD simulations are often performed to assess the stability of the ligand-protein complex over a period of nanoseconds. nih.govrsc.org These simulations can reveal key intermolecular interactions, the role of water molecules, and conformational changes that stabilize the binding, providing a more dynamic and realistic picture than static docking poses. rsc.org Although no specific MD simulations for this compound were identified in the search results, the methodology is a standard and powerful tool for investigating the dynamic behavior of pyrazole-based compounds in complex systems. eurasianjournals.comtandfonline.com

Chemical Reactivity, Functionalization, and Derivative Chemistry

Mechanistic Investigations of Key Transformations

Understanding the mechanisms behind the formation of the pyrazole (B372694) ring is crucial for controlling the synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile and its analogs. The reactivity is a complex interplay of electronic and steric factors.

The construction of the pyrazole ring system, a cornerstone of many synthetic methodologies, can be achieved through several key reaction pathways. The most classic and widely utilized method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. jk-sci.comname-reaction.combeilstein-journals.org

In the context of this compound, the synthesis would typically involve the reaction of 4-cyanophenylhydrazine with a derivative of acetoacetone. The reaction mechanism is generally accepted to proceed through the initial formation of a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction can be catalyzed by acid. jk-sci.comname-reaction.com

Imine Formation: The hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine (hydrazone). jk-sci.com

Cyclization: The remaining nitrogen of the hydrazine derivative then performs an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable, aromatic pyrazole ring.

An alternative and powerful method for pyrazole synthesis is through 1,3-dipolar cycloaddition reactions. nih.govnih.govmdpi.com This approach involves the reaction of a nitrile imine, a highly reactive 1,3-dipole, with an appropriate dipolarophile, such as an alkene or alkyne. nih.govmdpi.com While not the most direct route to this compound itself, this methodology is invaluable for accessing a wide range of substituted pyrazole derivatives.

The nature of the substituents on both the hydrazine and the 1,3-dicarbonyl precursor plays a significant role in the outcome of the pyrazole synthesis, influencing both the reaction rate and, in the case of unsymmetrical dicarbonyls, the regioselectivity.

The electronic properties of the substituents on the phenylhydrazine ring can modulate the nucleophilicity of the hydrazine nitrogens. Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the nitrogens, thereby increasing their nucleophilicity and potentially accelerating the rate of the initial attack on the dicarbonyl compound. Conversely, electron-withdrawing groups (EWGs), such as the nitrile group in 4-cyanophenylhydrazine, decrease the nucleophilicity of the hydrazine. This can necessitate harsher reaction conditions to achieve cyclization.

In cases where unsymmetrical 1,3-dicarbonyl compounds are used, the electronic and steric nature of the substituents can lead to the formation of regioisomers. researchgate.netmdpi.com For instance, the reaction of a substituted phenylhydrazine with an unsymmetrical β-diketone can yield two different pyrazole isomers. researchgate.net The regioselectivity is often governed by a combination of steric hindrance and the relative electrophilicity of the two carbonyl carbons. researchgate.net It has been observed that the regiochemical outcome can be dependent on the reaction medium, with different isomeric ratios obtained in acidic versus neutral or basic conditions. researchgate.net

Table 1: Influence of Substituents on Pyrazole Formation
Substituent Type on PhenylhydrazineEffect on NucleophilicityImpact on Reaction RatePotential for Regioisomer Formation
Electron-Donating Group (EDG)IncreasesGenerally increasesDependent on the symmetry of the 1,3-dicarbonyl compound and reaction conditions. researchgate.net
Electron-Withdrawing Group (EWG)DecreasesGenerally decreases

Derivatization at the Pyrazole Ring System

The pyrazole ring in this compound is a π-excessive aromatic system, which dictates its reactivity towards various reagents. nih.gov

The pyrazole ring is susceptible to electrophilic aromatic substitution (EAS). nih.govpharmaguideline.com Due to the electronic nature of the two adjacent nitrogen atoms, the C4 position of the pyrazole ring is the most electron-rich and, therefore, the preferred site for electrophilic attack. nih.govpharmaguideline.comchim.it Common EAS reactions that can be performed on the pyrazole ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C4 position.

Nitration: Introduction of a nitro group (-NO2) at the C4 position. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) at the C4 position.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups at the C4 position.

The presence of the methyl group at the C4 position in the parent compound of interest blocks this reactive site. Therefore, to perform electrophilic substitution on the pyrazole ring of this specific molecule, one would first need to synthesize a derivative lacking the C4-methyl group.

While the pyrazole ring is generally electron-rich and thus not highly reactive towards nucleophiles, nucleophilic attack can occur under certain conditions, particularly if the ring is activated by strongly electron-withdrawing groups. chim.it The C3 and C5 positions are the most electron-deficient and are the likely sites for nucleophilic attack. nih.gov

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is uncommon but can be achieved if a good leaving group, such as a halogen, is present at the C3 or C5 position and the ring is sufficiently activated. chim.itencyclopedia.pub

Functionalization at the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule offers a variety of avenues for chemical modification, primarily centered around the reactivity of the nitrile group and electrophilic aromatic substitution on the benzene (B151609) ring.

The nitrile group itself can undergo a range of transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(4-methyl-1H-pyrazol-1-yl)benzoic acid) or a primary amide (4-(4-methyl-1H-pyrazol-1-yl)benzamide) as an intermediate. nbinno.comsemanticscholar.org

Reduction: The nitrile group can be reduced to a primary amine (4-(4-methyl-1H-pyrazol-1-yl)benzylamine) using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. nbinno.com

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions, for example, with nitrile oxides to form oxadiazoles. researchgate.netresearchgate.net

The benzene ring of the benzonitrile moiety can also undergo electrophilic aromatic substitution. The pyrazolyl group is generally considered to be an ortho-, para-directing deactivator, while the nitrile group is a meta-directing deactivator. The directing effects of these two substituents will influence the position of any incoming electrophile. Given that the pyrazolyl group is at the para position relative to the nitrile, the positions ortho to the pyrazolyl group (and meta to the nitrile group) are the most likely sites for electrophilic attack.

Table 2: Potential Functionalization Reactions at the Benzonitrile Moiety
Reaction TypeReagents/ConditionsResulting Functional Group
Hydrolysis (complete)H3O+ or OH-, heatCarboxylic Acid (-COOH)
Hydrolysis (partial)Controlled acid or baseAmide (-CONH2)
ReductionLiAlH4 or H2/catalystPrimary Amine (-CH2NH2)
Electrophilic Aromatic SubstitutionElectrophile and catalyst (e.g., HNO3/H2SO4)Substitution on the benzene ring

Post-Cyclization Modifications and Diversification Strategies

The pyrazole ring itself is a platform for further functionalization, allowing for the introduction of additional substituents that can fine-tune the properties of the molecule. The chemistry of pyrazoles has been extensively developed due to their prevalence in pharmaceuticals and agrochemicals nih.govlifechemicals.com.

Functionalization of the Pyrazole Ring:

Halogenation: The C5 position of the pyrazole ring can be susceptible to electrophilic halogenation.

Vilsmeier-Haack Reaction: This reaction can introduce a formyl group onto the pyrazole ring, which can then be used in a variety of subsequent transformations, such as reductive amination or conversion to other functional groups nih.govmdpi.com.

Metal-Catalyzed Cross-Coupling: If a halogenated derivative of the pyrazole ring is prepared, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds nih.gov.

These post-cyclization modifications are instrumental in creating libraries of analogues for structure-activity relationship (SAR) studies. The ability to diversify the structure at multiple points—the nitrile group, the benzonitrile ring, and the pyrazole ring—makes this compound a versatile scaffold for the development of new chemical entities.

Modification StrategyPosition on Pyrazole RingReagents/ReactionIntroduced Functionality
HalogenationC5N-Halosuccinimide-Cl, -Br, -I
FormylationC5Vilsmeier-Haack (POCl₃, DMF)-CHO
Cross-CouplingC5 (from halogenated precursor)Pd catalyst, boronic acid (Suzuki)Aryl, alkyl groups
Table 3: Diversification Strategies for the Pyrazole Ring.

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advances

Research on 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile has been significantly driven by its application in medicinal chemistry. The compound is recognized as a key building block in the synthesis of several clinically important molecules. A notable example is its role as a pivotal intermediate in the production of Selinexor, a selective inhibitor of nuclear export (SINE) used in cancer therapy. Its synthesis is also integral to the development of inhibitors for Cyclin-Dependent Kinase 9 (CRK9), a target in cancer research.

Methodological advancements for synthesizing this compound have focused on efficiency and yield, crucial for pharmaceutical manufacturing. Key synthetic strategies that have been refined include:

Buchwald-Hartwig Amination: This cross-coupling reaction is a cornerstone for forming the crucial C-N bond between the pyrazole (B372694) ring and the phenyl ring.

Palladium-Catalyzed Cyanation: This method has proven effective for introducing the nitrile group onto the aromatic ring, a critical step for creating the benzonitrile (B105546) moiety.

These established methods provide a robust foundation for producing this compound on a scale suitable for further research and development.

Unaddressed Research Questions and Challenges

Despite its utility as a synthetic intermediate, several areas concerning this compound remain unexplored. The primary focus on its role as a building block has left its intrinsic properties largely uninvestigated. Key challenges and open questions include:

Intrinsic Bioactivity: The inherent biological activity profile of this compound itself has not been thoroughly investigated. Given that the pyrazole nucleus is a "privileged scaffold" known to exhibit a wide range of pharmacological effects, the compound may possess its own therapeutic potential. mdpi.comnih.gov

Physicochemical Characterization: A comprehensive public database of its physicochemical properties, such as solubility, stability under various conditions, and detailed spectroscopic characterization, is not readily available.

Reaction Versatility: The full scope of its reactivity is yet to be explored. Research into the chemical transformations of its nitrile and pyrazole functional groups could unlock novel synthetic pathways to a wider array of complex molecules.

Green Synthesis Routes: While current synthetic methods are effective, the development of more environmentally benign, efficient, and cost-effective "green" synthesis protocols remains a challenge for industrial-scale production. mdpi.com

Promising Avenues for Future Academic Inquiry and Application Development

The existing foundation of knowledge opens up several promising avenues for future research and application. The pyrazole-benzonitrile scaffold is a versatile platform that could be leveraged in multiple scientific domains.

Medicinal Chemistry: A primary avenue is the use of this compound as a core scaffold for developing new families of therapeutic agents. Pyrazole derivatives have shown a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. mdpi.comijnrd.org Systematic structural modifications of this compound could lead to the discovery of novel drug candidates.

Agrochemicals: The pyrazole core is present in numerous commercial fungicides, herbicides, and insecticides. Future research could explore derivatives of this compound for potential applications in agriculture.

Chemical Biology: The compound could be used as a starting point to design and synthesize chemical probes to study specific biological pathways. The nitrile group can be converted into other functionalities, allowing for the attachment of fluorescent tags or affinity labels.

Potential for Novel Pyrazole-Benzonitrile Based Materials and Chemical Tools

Beyond its biological applications, the unique electronic and structural features of the pyrazole-benzonitrile scaffold make it an attractive candidate for the development of novel materials and tools.

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating with metal ions. This opens the possibility of designing novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, sensing, or gas storage properties.

Materials Science: Related pyrazole-benzonitrile structures have been explored as precursors for phthalocyanines, which have applications in dyes, sensors, and photodynamic therapy. Investigating the potential of this compound in this area could yield new functional materials with tailored optical and electronic properties.

Corrosion Inhibition: Organic compounds containing nitrogen heterocycles are often effective corrosion inhibitors. Future studies could assess the efficacy of this compound and its derivatives in protecting metallic surfaces from corrosion.

The table below summarizes the potential future directions for research and development based on the core structure of this compound.

Research AreaPromising Applications
Medicinal Chemistry Development of new anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemicals Exploration as a scaffold for novel fungicides, herbicides, and insecticides.
Materials Science Synthesis of novel metal-organic frameworks (MOFs), fluorescent materials, and corrosion inhibitors.
Chemical Biology Design of chemical probes and tools for studying biological systems.

Q & A

Q. What are the standard synthetic routes for 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile and its derivatives?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile is prepared by reacting triazenylpyrazole precursors with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C, achieving yields up to 96% after purification by flash chromatography . Derivatives like triazole hybrids are synthesized by reacting the azido intermediate with terminal alkynes in THF/water using CuSO₄ and sodium ascorbate as catalysts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., pyrazole protons at δ = 5.93 ppm and benzonitrile carbons at 118.2 ppm) .
  • IR spectroscopy : Detects functional groups like the nitrile stretch (~2228 cm⁻¹) and azide peaks (~2121 cm⁻¹) .
  • Mass spectrometry (EI/HRMS) : Validates molecular weight (e.g., m/z 224.0805 for C₁₁H₈N₆) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

Single-crystal X-ray diffraction (using programs like SHELXL) provides precise bond lengths, angles, and hydrogen-bonding networks. For instance, the orthorhombic crystal structure of a derivative (C₂₁H₁₄FN₅) revealed intermolecular N–H···N hydrogen bonds (2.89 Å) stabilizing the lattice, critical for understanding packing effects and reactivity . Refinement protocols in SHELXL (e.g., handling twinned data or high-resolution datasets) enhance accuracy in complex heterocyclic systems .

Q. What strategies optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) in synthesizing triazole hybrids?

Key optimizations include:

  • Catalyst loading : 0.2 equiv CuSO₄ with sodium ascorbate as a reductant minimizes side reactions .
  • Solvent systems : THF/water (1:1) balances substrate solubility and reaction efficiency .
  • Temperature control : Slow warming from 0°C to 50°C improves regioselectivity for 1,4-triazole products .
  • Purification : Dry-loading with Celite and gradient flash chromatography (cyclohexane/ethyl acetate) ensures high purity (>95%) .

Q. How do substituents on the pyrazole ring affect electronic properties in materials science applications?

Substituents modulate the compound’s HOMO-LUMO gap and charge transport. For example, in OLEDs, derivatives like 2,7-mPPICNC3 exhibit blue-shifted emission (λₑₘ = 450 nm) due to electron-withdrawing nitrile groups, enhancing electroluminescence efficiency (EQE ~6.2%). Structural isomerism (e.g., 2,7- vs. 3,6-substitution) further tunes emission spectra and device stability .

Methodological Insights

  • Data Contradiction Analysis : Discrepancies in NMR or MS data may arise from tautomerism in pyrazole rings. For example, dynamic proton exchange in DMSO-d₆ can broaden peaks, necessitating low-temperature (193 K) NMR studies .
  • Experimental Design : When synthesizing derivatives, steric and electronic effects of substituents (e.g., methyl vs. phenyl groups) should be modeled computationally (DFT) before synthesis to predict reactivity .

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